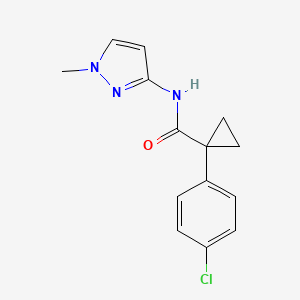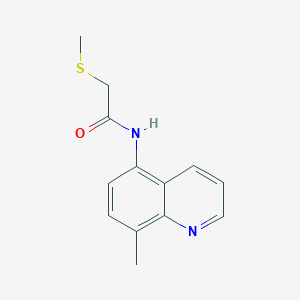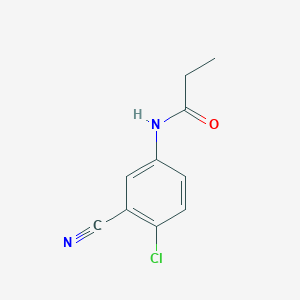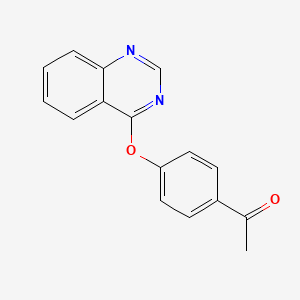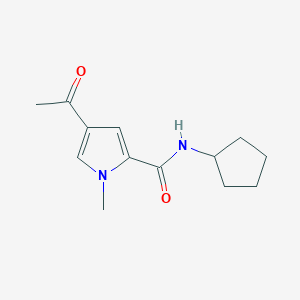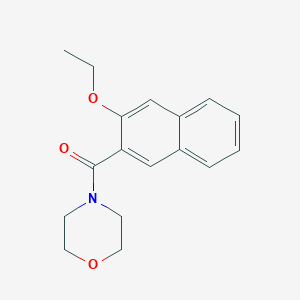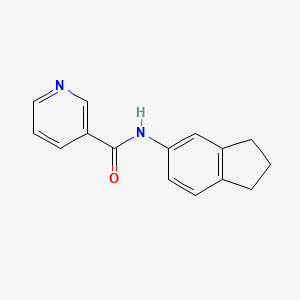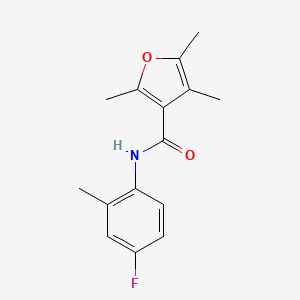
N-(4-fluoro-2-methylphenyl)-2,4,5-trimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-2-methylphenyl)-2,4,5-trimethylfuran-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as "Furafylline" and belongs to the class of methylxanthines. Furafylline has been studied for its potential use in treating various diseases and conditions, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of Furafylline is not fully understood. However, studies have shown that Furafylline can inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. Furafylline has also been shown to inhibit the production of certain inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Furafylline has been shown to have several biochemical and physiological effects. Studies have shown that Furafylline can inhibit the activity of certain enzymes involved in drug metabolism, which can lead to increased drug efficacy and decreased drug toxicity. Furafylline has also been shown to inhibit the production of certain inflammatory cytokines, which can lead to decreased inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Furafylline in lab experiments is its potential as a therapeutic agent for various diseases and conditions. Furafylline has been extensively studied for its potential use in cancer treatment, inflammation, and neurological disorders. However, one of the limitations of using Furafylline in lab experiments is its complex synthesis process, which requires expertise in synthetic organic chemistry.
Zukünftige Richtungen
There are several future directions for research on Furafylline. One area of research is in cancer treatment, where Furafylline has shown promise in inhibiting the growth of cancer cells and inducing apoptosis. Another area of research is in inflammation, where Furafylline has been shown to inhibit the production of certain inflammatory cytokines. Additionally, Furafylline has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of Furafylline and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of Furafylline involves several steps, starting with the reaction of 4-fluoro-2-methylphenol with 2,4,5-trimethylfuran-3-carboxylic acid. The resulting product is then subjected to a series of reactions, including esterification, amidation, and reduction, to yield Furafylline. The synthesis of Furafylline is a complex process that requires expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
Furafylline has been extensively studied for its potential use in treating various diseases and conditions. One of the primary areas of research is in cancer treatment. Studies have shown that Furafylline can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Furafylline has also been studied for its potential use in treating inflammation and neurological disorders.
Eigenschaften
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-8-7-12(16)5-6-13(8)17-15(18)14-9(2)10(3)19-11(14)4/h5-7H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHQSVISRSXMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(OC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)
